molecular formula C7H12O3 B13004511 (1R,2S)-2-methoxycyclopentane-1-carboxylic acid

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid

Katalognummer: B13004511
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: KHFKWNMKMOBOLL-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, indicates the specific three-dimensional arrangement of its atoms, which can influence its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclopentane-1-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization reactions . Another approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-2-methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in different chemical and biological properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Eigenschaften

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1

InChI-Schlüssel

KHFKWNMKMOBOLL-RITPCOANSA-N

Isomerische SMILES

CO[C@H]1CCC[C@H]1C(=O)O

Kanonische SMILES

COC1CCCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.